molecular formula C19H20BrN3O4S B11371984 4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide

4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11371984
M. Wt: 466.4 g/mol
InChI Key: XCTLWJKAMQKTGH-UHFFFAOYSA-N
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Description

4-BROMO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a methoxyphenyl group, an oxadiazole ring, and a sulfonamide group

Preparation Methods

The synthesis of 4-BROMO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxyphenyl group: This step involves the use of a methoxy-substituted benzene derivative, which can be introduced via electrophilic aromatic substitution.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-BROMO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas for reductions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-BROMO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids, and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and proteins involved in signal transduction.

Comparison with Similar Compounds

Similar compounds to 4-BROMO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE include other sulfonamide derivatives, oxadiazole-containing compounds, and brominated aromatic compounds. These compounds may share similar chemical properties and reactivity but can differ in their specific applications and biological activities. The uniqueness of 4-BROMO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which can impart unique properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H20BrN3O4S

Molecular Weight

466.4 g/mol

IUPAC Name

4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H20BrN3O4S/c1-13(2)23(28(24,25)17-10-6-15(20)7-11-17)12-18-21-19(22-27-18)14-4-8-16(26-3)9-5-14/h4-11,13H,12H2,1-3H3

InChI Key

XCTLWJKAMQKTGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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